molecular formula C8H6F3NO3 B1401279 2-Methoxy-6-(trifluoromethyl)isonicotinic acid CAS No. 1227581-20-5

2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1401279
CAS RN: 1227581-20-5
M. Wt: 221.13 g/mol
InChI Key: KLQHNZRQGMJSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is a pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H4F3NO2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . Its melting point is between 219.0 and 223.0 degrees Celsius . The compound has a molecular weight of 191.11 .

Scientific Research Applications

Organocatalysis and Synthesis of Pyranopyrazoles

2-Methoxy-6-(trifluoromethyl)isonicotinic acid, as a derivative of isonicotinic acid, has implications in organocatalysis, particularly in the synthesis of pyranopyrazoles. Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing a green and efficient method under solvent-free conditions (Zolfigol et al., 2013).

Crystallography and Schiff Base Compounds

Research in crystallography has revealed the structural intricacies of Schiff base compounds involving derivatives of isonicotinic acid. The compounds have been synthesized and characterized, highlighting their potential in material science and molecular design (Yang, 2007).

Reaction with Hexafluoroacetone and X-ray Diffraction Analysis

The reaction of this compound derivatives with hexafluoroacetone has been studied, leading to the formation of complex compounds. The structure of the hydrolysis product was established through X-ray diffraction analysis, indicating the compound's potential in chemical research and synthesis (Mironov et al., 2004).

Ab Initio and DFT Calculations in Molecular Structure Analysis

The molecular structure and conformational analysis of isonicotinic acid derivatives have been investigated using Ab initio and density functional theory (DFT), offering insights into their electronic properties and potential applications in fields like material science and molecular engineering (Uğurlu, 2017).

Infrared Multiple-Photon Dissociation Spectroscopy

The structural analysis of hydroxynicotinic acids, derivatives of isonicotinic acid, has been carried out using infrared multiple-photon dissociation spectroscopy. This provides valuable information on their gas-phase structure, significant for understanding the tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Supramolecular Networks in Crystallography

The formation of intricate three-dimensional supramolecular networks has been observed in the crystal structure of isonicotinic acid derivatives. This has implications for understanding molecular interactions and designing novel materials (Liu & Zhang, 2005).

Nanofiltration Membrane Development

Isonicotinic acid derivatives have been utilized in the development of novel nanofiltration membranes, showing improved water flux and dye treatment capabilities. This highlights the potential of these compounds in enhancing separation processes and water treatment technologies (Liu et al., 2012).

Metal-Organic Frameworks and Magnetic Properties

The study of metal-organic frameworks (MOFs) based on isonicotinic acid derivatives has revealed their thermal and moisture stability, as well as intriguing magnetic properties. This opens up possibilities for their use in magnetic materials and stable structural applications (Zhou et al., 2020).

Luminescent Hybrid Materials and Photovoltaic Applications

The modification of isonicotinic acid to create luminescent hybrid materials has been explored, indicating their potential in photovoltaic applications and as semiconductor materials (Wang et al., 2021).

Safety and Hazards

“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

Trifluoromethylpyridines, a group to which “2-Methoxy-6-(trifluoromethyl)isonicotinic acid” belongs, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-(trifluoromethyl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through binding interactions. These interactions can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting cellular signaling pathways. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, depending on the specific enzymatic pathways involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its overall activity and function within the biological system .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization can impact its activity and function, contributing to its overall role in cellular processes .

properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHNZRQGMJSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-(trifluoromethyl)isonicotinic acid (0.15 g, 665 μmol, prepared according to F. Cottet, M. Schlosser, Eur. J. Org. Chem. 2004, 18, 3793-3798) in methanol (2 mL) sodium methoxide (79.0 mg, 1.46 mmol) was added and the reaction refluxed for 5 hours. Another 287 mg (5.32 mmol) sodium methoxide was added and the white suspension was stirred at reflux temperature overnight. After 23 hours the suspension was allowed to cool to room temperature and was poured on saturated 1M HCl solution and EtOAc and the layers were separated. The aqueous layer was extracted twice with EtOAc. The organic layers were washed once with brine, dried over MgSO4, filtered and evaporated to give the desired compound as a colorless solid (0.133 g; 90%). MS (ESI): m/z=220.02 [M−H]−.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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